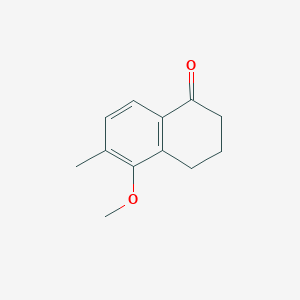![molecular formula C11H10ClN3O B6590490 N-[(2-chlorophenyl)methyl]-1H-imidazole-1-carboxamide CAS No. 1087788-45-1](/img/structure/B6590490.png)
N-[(2-chlorophenyl)methyl]-1H-imidazole-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(2-chlorophenyl)methyl]-1H-imidazole-1-carboxamide, commonly known as Clotrimazole, is a synthetic antifungal agent that belongs to the imidazole class of compounds. Clotrimazole is widely used in the treatment of fungal infections such as athlete's foot, ringworm, and jock itch. The compound is also used in the treatment of vaginal yeast infections and oral thrush.
Mécanisme D'action
Clotrimazole works by inhibiting the synthesis of ergosterol, an essential component of the fungal cell membrane. The compound binds to the enzyme lanosterol 14-alpha-demethylase, which is involved in the biosynthesis of ergosterol. This results in the accumulation of toxic sterol intermediates, which disrupt the fungal cell membrane and ultimately lead to cell death.
Biochemical and Physiological Effects
Clotrimazole has been shown to have a low toxicity profile and is generally well-tolerated by patients. The compound is rapidly absorbed after oral administration and is extensively metabolized in the liver. Clotrimazole has a half-life of approximately 2 hours and is excreted primarily in the urine.
Avantages Et Limitations Des Expériences En Laboratoire
Clotrimazole is a widely used antifungal agent in laboratory experiments due to its broad-spectrum activity and low toxicity profile. However, the compound has certain limitations, such as its poor solubility in water and the potential for drug interactions.
Orientations Futures
There are several areas of research that could benefit from further investigation of Clotrimazole. One potential direction is the development of novel formulations of the compound that improve its solubility and bioavailability. Another area of interest is the investigation of Clotrimazole's potential use in the treatment of other conditions, such as cancer and Alzheimer's disease. Additionally, further studies are needed to elucidate the mechanism of action of Clotrimazole and to identify potential drug targets for the development of new antifungal agents.
Méthodes De Synthèse
The synthesis of Clotrimazole involves the condensation of 2-chlorobenzyl chloride with imidazole-1-carboxylic acid in the presence of a base such as sodium hydroxide. The resulting intermediate is then treated with triethylamine and chloroform to produce Clotrimazole. The overall yield of this synthesis method is approximately 60%.
Applications De Recherche Scientifique
Clotrimazole has been extensively studied for its antifungal activity. The compound has been shown to be effective against a wide range of fungal species, including Candida albicans, Aspergillus fumigatus, and Trichophyton mentagrophytes. Clotrimazole has also been investigated for its potential use in the treatment of other conditions, such as cancer and Alzheimer's disease.
Propriétés
IUPAC Name |
N-[(2-chlorophenyl)methyl]imidazole-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClN3O/c12-10-4-2-1-3-9(10)7-14-11(16)15-6-5-13-8-15/h1-6,8H,7H2,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOOSGTFXIGLDJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC(=O)N2C=CN=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

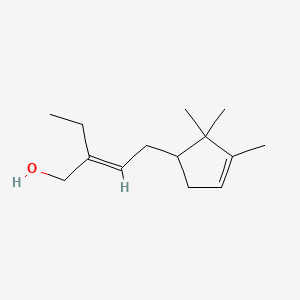
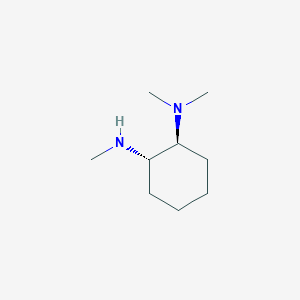


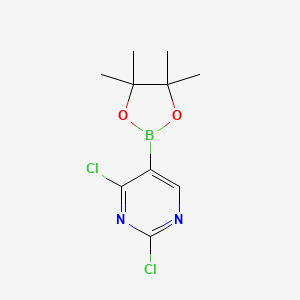

![1,3-Dimethyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine](/img/structure/B6590467.png)

![(5'-Amino-3,4,5,6-tetrahydro-2h-[1,2']bipyridinyl-4-yl)-methyl-carbamic acid tert-butyl ester](/img/structure/B6590476.png)
![1'-(tert-Butoxycarbonyl)-4-oxospiro[chroman-2,4'-piperidine]-7-carboxylic acid](/img/structure/B6590478.png)
![1-[4-(2,5-Dioxopyrrolidin-1-yl)benzenesulfonyl]piperidine-4-carboxylic acid](/img/structure/B6590498.png)
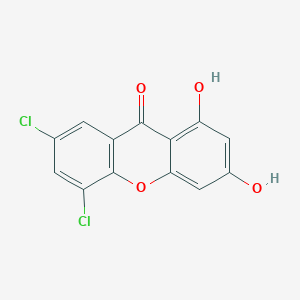
![5-Benzoyl-2-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3(2H)-one](/img/structure/B6590506.png)
